molecular formula C11H6Cl2FN3S B14404777 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87389-33-1

1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B14404777
CAS No.: 87389-33-1
M. Wt: 302.2 g/mol
InChI Key: TXRRVVMLSBJEMX-UHFFFAOYSA-N
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Description

1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a pyridinyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of a pyrrole derivative with a pyridinyl halide under basic conditions, followed by the introduction of the dichloro(fluoro)methylsulfanyl group through nucleophilic substitution reactions. The final step often involves the addition of a cyanide source to introduce the carbonitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro(fluoro)methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-{[Dichloro(methyl)sulfanyl]-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile: Similar structure but lacks the fluorine atom.

    1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile: Similar structure but with the pyridinyl group at a different position.

Uniqueness: 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the pyridinyl group also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

87389-33-1

Molecular Formula

C11H6Cl2FN3S

Molecular Weight

302.2 g/mol

IUPAC Name

1-[dichloro(fluoro)methyl]sulfanyl-4-pyridin-2-ylpyrrole-3-carbonitrile

InChI

InChI=1S/C11H6Cl2FN3S/c12-11(13,14)18-17-6-8(5-15)9(7-17)10-3-1-2-4-16-10/h1-4,6-7H

InChI Key

TXRRVVMLSBJEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN(C=C2C#N)SC(F)(Cl)Cl

Origin of Product

United States

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